(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride
Beschreibung
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride (CAS: 1349699-82-6) is a chiral urea derivative with a molecular formula of C₇H₁₆ClN₃O and a molar mass of 193.67444 g/mol . Structurally, it consists of a piperidine ring substituted at the 3-position with a urea group, which is further modified by a methyl substituent. The compound’s stereochemistry at the piperidine 3-position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical formulation studies. Urea derivatives like this are frequently explored as intermediates in drug discovery, particularly for targeting enzymes or receptors where hydrogen-bonding interactions are essential .
Eigenschaften
IUPAC Name |
1-methyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOILQJCWJMERY-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-82-6 | |
| Record name | Urea, N-methyl-N′-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of ®-3-amino piperidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving the modulation of biological pathways and the investigation of cellular processes.
Medicine: The compound is explored for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-1-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Selected Urea Derivatives
*Inferred from structural similarity to the monomethyl variant.
Key Observations:
Substituent Effects: The dimethyl analog (CAS 1354961-49-1) introduces additional steric bulk and lipophilicity due to the second methyl group. This modification may enhance membrane permeability but reduce aqueous solubility compared to the monomethyl variant .
Hydrogen-Bonding Capacity: Both compounds retain the urea backbone, which facilitates hydrogen bonding with biological targets.
Stereochemical Consistency : The R-configuration in both compounds suggests targeted use in enantioselective applications, such as binding to chiral receptors like dopamine or serotonin transporters.
Pharmacological Implications
- Methyl vs. Dimethyl Urea Derivatives: The monomethyl variant (CAS 1349699-82-6) may exhibit balanced solubility and bioavailability, making it a versatile scaffold for further derivatization . The dimethyl analog (CAS 1354961-49-1), with increased lipophilicity, could show improved blood-brain barrier penetration, a desirable trait for CNS-targeting drugs.
- Salt Form : Both compounds are hydrochloride salts, ensuring ionic solubility for in vitro assays or parenteral formulations.
Biologische Aktivität
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride acts primarily as an allosteric antagonist of the cannabinoid CB1 receptor. This receptor plays a crucial role in various physiological processes, including appetite regulation and pain perception. The compound’s ability to modulate CB1 receptor activity suggests potential therapeutic applications in treating conditions such as obesity and pain disorders.
Antagonistic Effects on Cannabinoid Receptors
The compound has been shown to inhibit the activity of the CB1 receptor, which may lead to:
- Reduced appetite : Potential application in obesity treatment.
- Pain modulation : Possible use in pain management strategies.
Comparative Biological Activity
A comparative analysis with similar compounds reveals the unique properties of (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-N,N-Dimethylpiperidinyl urea | Contains piperidine but lacks dimethyl | Potentially similar effects on receptors |
| (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride | Methyl group instead of dimethyl | Known for inhibiting soluble epoxide hydrolase |
| N-(Piperidinyl)ureas | General class with varying substituents | Diverse activities depending on specific structure |
This table illustrates how (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride distinguishes itself from other compounds through its selective action on cannabinoid receptors.
Study on Pharmacokinetics
A study evaluating the pharmacokinetic properties of (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride found that it exhibits favorable absorption characteristics when administered orally. The compound demonstrated significant bioavailability, indicating its potential for therapeutic use .
Antimicrobial Activity
While primarily investigated for its effects on cannabinoid receptors, preliminary studies also suggest that (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride may possess antimicrobial properties. In vitro tests have shown activity against various bacterial strains, highlighting its versatility as a research compound .
Q & A
Q. What are the critical considerations for synthesizing (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts during urea bond formation to favor the (R)-enantiomer. Techniques like asymmetric hydrogenation or enzymatic resolution may enhance stereochemical control.
- Protection Strategies : Protect the piperidine nitrogen during synthesis to avoid unwanted side reactions (e.g., using tert-butoxycarbonyl (Boc) groups, as seen in analogous piperidine-based syntheses) .
- Characterization : Confirm enantiopurity via chiral HPLC or polarimetry. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. How can researchers optimize the stability of (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride under experimental conditions?
Methodological Answer:
- Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the urea moiety, as recommended for structurally similar piperidine derivatives .
- Solvent Selection : Use anhydrous solvents (e.g., DMF or DMSO) for reactions to minimize water-induced degradation.
- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC analysis to track degradation products like 3-methylpiperidine or urea hydrolysis byproducts .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the urea linkage and piperidine ring substitution pattern. Compare with literature data for related piperidinylurea derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and detect impurities (e.g., dihydrochloride salts, as seen in analogous compounds) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is intended for high-temperature applications.
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
- Reproducibility Checks : Ensure reaction conditions (e.g., temperature, solvent purity) are rigorously controlled.
- Impurity Profiling : Use LC-MS to identify batch-specific impurities (e.g., residual starting materials or diastereomers). Cross-reference with synthetic pathways to trace contamination sources .
- Collaborative Validation : Share samples with independent labs to verify spectral assignments, especially for complex splitting patterns in -NMR.
Q. What experimental strategies can elucidate the compound’s structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Analog Synthesis : Modify the methyl group on the urea or the piperidine ring to create analogs (e.g., (S)-enantiomer or N-alkylated variants). Test for changes in receptor binding or solubility .
- Molecular Docking : Use computational models to predict interactions with biological targets (e.g., GPCRs or enzymes), leveraging structural data from related urea derivatives .
- In Vitro Assays : Screen analogs in cell-based assays (e.g., cAMP modulation for GPCR targets) to correlate structural changes with functional activity.
Q. How can researchers resolve conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Screening : Systematically test solubility in buffered solutions (pH 1–10) and organic solvents (e.g., acetonitrile, THF). Use dynamic light scattering (DLS) to detect aggregation.
- Salt Form Comparison : Investigate alternative salt forms (e.g., freebase vs. hydrochloride) to improve aqueous solubility, as seen in structurally related piperidine-urea compounds .
- Co-solvent Studies : Evaluate solubility enhancers like cyclodextrins or surfactants for in vivo applications.
Q. What methodologies are recommended for detecting and quantifying degradation products in long-term studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS/MS. Compare with stability-indicating methods validated for urea derivatives .
- Isotopic Labeling : Use -labeled urea groups to track hydrolysis pathways.
- Environmental Controls : Implement inert-atmosphere handling to minimize oxidative degradation, as recommended for oxidation-prone piperidine analogs .
Q. How can researchers validate the compound’s biological activity while avoiding off-target effects?
Methodological Answer:
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase or protease families) to identify off-target interactions.
- CRISPR Knockout Models : Use gene-edited cell lines lacking the putative target to confirm mechanism-specific activity.
- Metabolomic Profiling : Analyze cellular metabolite changes post-treatment to distinguish primary effects from secondary responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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